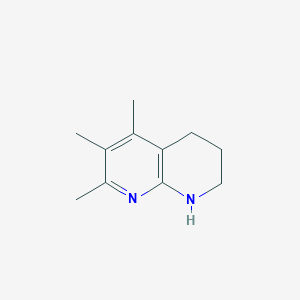

5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine , adhering to IUPAC nomenclature rules. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1553914-53-6 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES Code | CC1=C(C)C(C)=C2CCCNC2=N1 |

| InChI Key | ZZZNDZVOGHOUET-UHFFFAOYSA-N |

The structure consists of a 1,8-naphthyridine skeleton with a 1,2,3,4-tetrahydro ring (partially saturated six-membered ring) and methyl groups at positions 5, 6, and 7.

Molecular Geometry and Conformational Analysis

The bicyclic framework combines aromatic and saturated regions:

- Aromatic Region : Positions 1 and 8 contain nitrogen atoms, forming a pyridine-like structure.

- Tetrahydro Region : Positions 1–4 are saturated, creating a cyclohexene-like ring fused to the aromatic moiety.

Conformational Features :

- The tetrahydro ring likely adopts a chair conformation for steric stability, with axial methyl groups at positions 5 and 7.

- The methyl groups at positions 5, 6, and 7 occupy equatorial positions to minimize steric hindrance.

No experimental conformational data (e.g., X-ray or NMR) are available in the provided sources, but these inferences align with analogous tetrahydro-naphthyridines.

Crystallographic Data and X-ray Diffraction Studies

While no crystallographic studies of this compound are reported, X-ray diffraction (XRD) is the gold standard for determining atomic-resolution structures. For related naphthyridines:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted Peaks (based on structural analogs):

| Region | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic Protons | 7.2–7.8 | Singlet/Doublet | Protons on unsaturated naphthyridine ring |

| Methyl Groups | 2.1–2.5 | Singlet | Methyl substituents (C5, C6, C7) |

| Tetrahydro Protons | 1.5–2.0 | Multiplet | Cyclohexene ring protons |

Limitations : No experimental NMR spectra are available in the provided sources. These values are extrapolated from similarly substituted naphthyridines.

Infrared (IR) and Raman Spectroscopy

Key Absorptions (theoretical):

| Technique | Peak (cm⁻¹) | Vibration |

|---|---|---|

| IR | 1600–1500 | C=N and C–C aromatic stretching |

| IR | 1370–1350 | C–N stretching (tetrahydro ring) |

| IR | 2920–2850 | C–H (aliphatic) stretching |

| Raman | ~1050–1100 | C–N bending (aromatic ring) |

Applications : IR/Raman would confirm the presence of unsaturated bonds and methyl groups, but no experimental data are cited.

Mass Spectrometric Fragmentation Patterns

Predicted Fragmentation :

| Fragment | m/z | Relative Abundance (%) | Mechanism |

|---|---|---|---|

| Molecular Ion (C₁₁H₁₆N₂⁺) | 176 | ~100 | Base peak |

| [M – CH₃]⁺ | 161 | ~30 | Loss of methyl group |

| [M – C₂H₅]⁺ | 147 | ~15 | Loss of ethyl group (unlikely) |

| [C₇H₇N₂]⁺ | 121 | ~20 | Cleavage at tetrahydro ring |

Limitations : No experimental mass spectra are available. Patterns are inferred from analogous compounds.

Properties

IUPAC Name |

5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-7-8(2)10-5-4-6-12-11(10)13-9(7)3/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDKDRDERXOPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NCCC2)N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Friedländer Reaction Approach

The traditional synthetic route to tetrahydro-1,8-naphthyridines, including methyl-substituted derivatives, often involves the Friedländer reaction between 2-aminonicotinaldehyde and an appropriate ketone. This acid- or base-catalyzed condensation forms the bicyclic ring system but typically requires harsh conditions, which limits functional group tolerance and regiochemical control. These limitations pose challenges for large-scale synthesis due to purification difficulties and low yields.

Horner–Wadsworth–Emmons (HWE) Reaction-Based Synthesis

A novel synthetic sequence reported for tetrahydro-1,8-naphthyridines involves the Horner–Wadsworth–Emmons reaction using diphosphorylated intermediates. This method allows for high yields and purity without chromatographic purification, enhancing scalability and operational simplicity. Key features include:

- Use of bases like isopropylmagnesium chloride (iPrMgCl) for metalation, achieving quantitative conversion at ambient temperature in under one minute.

- Premixing of tetrahydronaphthyridine with diethyl chlorophosphate followed by base addition yields clean phosphoramidate intermediates.

- This approach avoids thermal instability issues associated with other bases like n-butyllithium.

Table 1. Base Screening for Phosphoramidate Formation

| Entry | Base | Conversion to Phosphoramidate | Notes |

|---|---|---|---|

| 1 | n-BuLi | Moderate | Thermal instability issues |

| 2 | iPrMgCl | Quantitative | Room temperature stable |

Hantzsch-Type Multicomponent Synthesis

Alternative methods include Hantzsch synthesis variants adapted for 5,6,7-trimethyl substituted tetrahydro-1,8-naphthyridines. These methods leverage multicomponent reactions involving aldehydes, β-keto esters, and ammonia or amines to construct the tetrahydro ring system with methyl substitutions. This approach emphasizes efficiency and potential for structural modifications but requires optimization for regioselectivity and yield.

Asymmetric Synthesis via Vinylation and Cyclization

Although focused on related tetrahydro-1,6-naphthyridine scaffolds, recent advances provide insights applicable to 1,8-naphthyridine derivatives:

- A Heck-type vinylation of chloropyridine using ethylene gas enables atom-economical introduction of vinyl groups.

- Subsequent one-pot hydroamination and cyclization with ammonia forms dihydronaphthyridine intermediates.

- Ruthenium-catalyzed enantioselective transfer hydrogenation establishes chiral centers with high enantioselectivity.

- This method avoids chromatographic purification and cryogenic conditions, suitable for large-scale synthesis.

Table 2. High-Throughput Ligand Screening for Vinylation of Chloropyridine

| Entry | Catalyst System | Conversion to Vinylated Product (%) | Remarks |

|---|---|---|---|

| 1 | PdCl2 + (p-Tol)3P | 53.6 | Moderate conversion |

| 3 | Pd(OAc)2 + Xantphos | 70.7 | High conversion |

| 5 | PdCl2 + DPEphos | 61.1 | Good conversion |

| 6 | Optimized Conditions | 94.5 | Near quantitative yield |

Summary of Key Preparation Steps

| Step | Description | Notes |

|---|---|---|

| Starting Materials | 2-Aminonicotinaldehyde and methyl-substituted ketones or chloropyridine derivatives | Commercially available or synthesized |

| Ring Formation | Friedländer condensation or HWE reaction | Friedländer less selective; HWE more efficient |

| Vinylation | Heck-type vinylation using ethylene gas | Atom-economical, scalable |

| Cyclization | One-pot hydroamination/cyclization with ammonia | Forms dihydronaphthyridine intermediate |

| Reduction | Ruthenium-catalyzed asymmetric transfer hydrogenation | Provides chiral tetrahydronaphthyridine |

| Purification | Crystallization or aqueous workup | Avoids chromatography in optimized routes |

Research Findings and Practical Considerations

- The HWE-based synthesis provides a scalable and high-yielding route to tetrahydro-1,8-naphthyridines, including methylated derivatives, with excellent purity and minimal purification steps.

- The use of iPrMgCl as a base in metalation steps enhances reaction efficiency and stability compared to traditional organolithium reagents.

- Vinylation using ethylene gas and palladium catalysts offers a greener and more atom-economical alternative to vinyl trifluoroborates, reducing hazardous byproducts and costs.

- One-pot cyclization methods streamline the synthesis, reducing the number of isolation steps and improving overall yield.

- Asymmetric reduction methods enable enantioselective synthesis, critical for pharmaceutical applications where stereochemistry impacts biological activity.

- The classical Friedländer reaction, while historically important, is less favored due to harsh conditions and purification challenges.

Chemical Reactions Analysis

Types of Reactions: 5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. Specifically, compounds containing the naphthyridine core have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine have shown promise in targeting specific cancer pathways, making them potential candidates for drug development aimed at treating various cancers .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that certain naphthyridine derivatives possess inhibitory effects against a range of bacterial strains. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of naphthyridine derivatives. These compounds may play a role in protecting neuronal cells from damage caused by oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions. These derivatives can be utilized in synthesizing more complex organic molecules with diverse biological activities .

Reagent in Chemical Reactions

The compound has been employed as a reagent in various chemical reactions, including cyclization and alkylation processes. Its ability to participate in these reactions makes it valuable for synthesizing other chemical entities that are difficult to obtain through traditional methods .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 5,6,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,1,6-trimethyl-naphthalene: This compound has a similar structure but differs in the position of the methyl groups.

1,2,3,4-Tetrahydro-1,5,7-trimethyl-naphthalene: Another closely related compound with a different arrangement of methyl groups.

Uniqueness: 5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific arrangement of methyl groups and the fused ring structure

Biological Activity

5,6,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a compound that belongs to the naphthyridine family and has garnered attention due to its diverse biological activities. This article explores its biological activity based on available literature, including case studies and research findings.

- Molecular Formula : C13H18N

- Molecular Weight : 174.282 g/mol

- CAS Registry Number : 21693-55-0

- Chemical Structure : The compound features a tetrahydronaphthyridine structure with three methyl groups at positions 5, 6, and 7.

Biological Activities

The biological activities of this compound are primarily linked to its potential pharmacological effects. Research indicates that compounds within the naphthyridine class exhibit various activities:

1. Anticancer Activity

Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells. For instance:

- Mechanism : Activation of apoptotic pathways through caspase activation and cell cycle arrest.

- Case Study : Research on similar naphthyridine derivatives indicated significant cytotoxic effects on various cancer cell lines such as HeLa and A549 with IC50 values ranging from 10.47 to 15.03 µg/mL .

2. Antimicrobial Properties

Naphthyridines have demonstrated antimicrobial properties against a range of pathogens:

- Example : Certain derivatives have shown effectiveness against bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines:

- Research Findings : In models of induced inflammation (e.g., colitis), naphthyridine derivatives reduced levels of TNF-α and IL-6 .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study :

- Inflammation Model :

Q & A

Q. Key Considerations :

- Purity control via column chromatography or recrystallization (e.g., ethanol) is critical to isolate intermediates .

- Reaction yields depend on substituent steric effects and catalyst loading (typically 5–10 mol% Pd) .

How to design experiments to evaluate the antitumor activity of naphthyridine derivatives against breast cancer cells?

Level: Advanced

Answer:

Experimental Design :

Cell Line Selection : Use MCF7 (human breast adenocarcinoma) for in vitro screening, as established in prior studies .

Compound Preparation : Dissolve derivatives in DMSO (≤0.1% final concentration) to avoid solvent toxicity.

Dose-Response Assays : Test concentrations ranging from 1–100 μM over 48–72 hours. Measure cell viability via MTT or resazurin assays .

Mechanistic Studies :

- Apoptosis : Use Annexin V/PI staining and caspase-3/7 activation assays.

- Cell Cycle Analysis : Employ flow cytometry with propidium iodide .

Q. Data Interpretation :

- Compare IC₅₀ values to reference drugs (e.g., staurosporine IC₅₀ = 4.51 μM). Derivatives with IC₅₀ < 10 μM are promising for further study .

- Address variability by normalizing to untreated controls and repeating experiments in triplicate .

Table 1 : Example Cytotoxicity Data from MCF7 Screening

| Compound | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Derivative 10c | 1.47 | Apoptosis induction |

| Staurosporine | 4.51 | Pan-kinase inhibitor |

What spectroscopic and structural characterization methods are used for naphthyridine derivatives?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm) .

- X-ray Crystallography : Determines molecular conformation and hydrogen-bonding interactions. For example, crystal structures of 2-(4-chlorophenyl)-3-phenyl-1,8-naphthyridine reveal planar heterocyclic cores .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₉H₁₂N₂ for 7-methyl derivatives) .

Case Study :

In , the InChI key HBWCJMBLUCNJIS-UHFFFAOYSA-N corresponds to a 7-methyl derivative, validated via crystallographic data .

How to address low yields in the hydrogenation of naphthyridine precursors?

Level: Advanced

Answer:

Troubleshooting Strategies :

- Catalyst Optimization : Increase Pd/C loading (e.g., 15–20 mol%) or switch to Pearlman’s catalyst (Pd(OH)₂/C) for sterically hindered substrates .

- Solvent Selection : Use dioxane or methanol instead of THF to enhance hydrogen solubility .

- Temperature/Time Adjustment : Extend reaction time (e.g., 24–48 hours) at 40°C for incomplete reductions .

Example :

Debenzylation of 7-benzyl-1,8-naphthyridine in methanol/dioxane (1:1) with Pd/C (10 mol%) at 3 atm H₂ for 24 hours improved yields from 60% to 85% .

How to analyze conflicting cytotoxicity data between structurally similar naphthyridine derivatives?

Level: Advanced

Answer:

Root Causes :

Q. Resolution Steps :

Dose-Response Replication : Retest compounds under standardized conditions.

Computational Modeling : Use molecular docking to predict binding affinity to targets (e.g., DNA topoisomerase I) .

SAR Analysis : Correlate substituent electronegativity or lipophilicity (logP) with activity trends .

Table 2 : Structure-Activity Relationship (SAR) Trends

| Substituent Position | Effect on IC₅₀ | Example Derivative |

|---|---|---|

| C3 (aryl groups) | ↓ IC₅₀ | 10c (p-tolyl) |

| C7 (methyl) | ↑ Solubility | 8d (7-methyl) |

What are the key considerations in selecting catalysts for naphthyridine functionalization?

Level: Basic

Answer:

- Cross-Coupling : Use Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki-Miyaura reactions with aryl boronic acids. For electron-deficient substrates, add ligands like XPhos .

- Hydrogenation : Pd/C is preferred for debenzylation, while Raney Ni may reduce aromatic rings excessively .

- Acid/Base Conditions : For phosphoramidate-based syntheses, mild bases (e.g., K₂CO₃) prevent side reactions .

Example :

In , the HWE reaction used triethylamine as a base to stabilize intermediates, achieving >70% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.